Home > Products > Screening Compounds P49890 > RYTVELA (trifluoroacetate salt)
RYTVELA (trifluoroacetate salt) -

RYTVELA (trifluoroacetate salt)

Catalog Number: EVT-14224196
CAS Number:
Molecular Formula: C38H62N10O12
Molecular Weight: 851.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of RYTVELA involves several advanced techniques in peptide chemistry. The primary method employed is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method facilitates the efficient production of peptides with high purity.

Key Technical Details:

  • Solid-phase synthesis: The process typically starts with a resin-bound amino acid, followed by coupling reactions with subsequent amino acids. Protecting groups are utilized to prevent unwanted reactions during synthesis.
  • Cleavage and purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
  • Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

The molecular structure of RYTVELA can be described by its amino acid sequence, which includes specific residues that confer its biological activity. The trifluoroacetate salt form enhances its solubility and stability in aqueous solutions.

Structural Data:

  • Molecular formula: C₁₄H₁₈F₃N₃O₄S
  • Molecular weight: Approximately 365.37 g/mol
  • Amino acid sequence: The sequence consists of seven amino acids, specifically designed to interact with the IL-1 receptor.

The three-dimensional conformation of RYTVELA is crucial for its function as an antagonist. Computational modeling studies can provide insights into how modifications in the peptide structure can influence binding affinity and activity against IL-1R1 .

Chemical Reactions Analysis

RYTVELA's chemical reactivity primarily involves interactions with the IL-1 receptor. As an antagonist, it competes with endogenous interleukin-1 for binding sites on the receptor, thereby inhibiting downstream signaling pathways associated with inflammation.

Reactions of Interest:

  • Binding interactions: The primary reaction involves the non-covalent binding of RYTVELA to IL-1R1, which blocks receptor activation.
  • Potential modifications: Research indicates that modifications to the peptide structure can enhance its potency or selectivity against different receptor subtypes .
Mechanism of Action

The mechanism by which RYTVELA exerts its effects involves competitive inhibition at the IL-1 receptor. By binding to IL-1R1, RYTVELA prevents interleukin-1 from activating signaling cascades that lead to inflammation.

Process Details:

  • Inhibition of signal transduction: When RYTVELA occupies the receptor site, it prevents conformational changes necessary for signal transduction, thus reducing pro-inflammatory cytokine production.
  • Impact on cellular responses: This inhibition can lead to decreased proliferation of immune cells and reduced expression of inflammatory markers .
Physical and Chemical Properties Analysis

RYTVELA exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties:

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water due to its trifluoroacetate salt form.

Chemical Properties:

Analytical methods such as circular dichroism spectroscopy can be employed to study conformational stability under various conditions .

Applications

RYTVELA has promising applications in scientific research and potential therapeutic settings:

  • Research Applications: Used extensively in studies investigating IL-1 signaling pathways and inflammatory diseases.
  • Therapeutic Potential: Given its antagonistic properties against interleukin-1, RYTVELA may be developed for treating conditions like rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory disorders where IL-1 plays a critical role .

Properties

Product Name

RYTVELA (trifluoroacetate salt)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C38H62N10O12

Molecular Weight

851.0 g/mol

InChI

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

SUNCJLJFTXNIMH-BAKYWRNVSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.